molecular formula C9H20N2 B1179564 C.I. Reactive Blue 220 CAS No. 128416-19-3

C.I. Reactive Blue 220

Cat. No.: B1179564
CAS No.: 128416-19-3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Classification

Reactive dyes emerged as a transformative innovation in textile chemistry following their discovery in 1954 by Rattee and Stephens at Imperial Chemical Industries (ICI). These dyes introduced covalent bonding mechanisms between dye molecules and cellulose fibers, overcoming limitations of earlier dyes that relied on physical adsorption. C.I. Reactive Blue 220, developed later, belongs to the formazan class, which gained prominence for their bright hues and metal-complexing capabilities.

Key milestones in reactive dye evolution include:

  • 1956 : Commercial launch of the first reactive dyes based on dichlorotriazine chemistry.
  • 1970s–1980s : Expansion into heterobifunctional systems combining vinyl sulfone and monochlorotriazine groups.
  • 1990s : Development of low-salt, high-exhaustion formulations to address environmental concerns.

This compound exemplifies advancements in trichromatic dyeing systems, where it serves as a primary blue component alongside yellow and red dyes.

Nomenclature and Identification Systems

The dye is systematically identified through multiple nomenclature frameworks:

Identifier Value Source
CAS Registry Number 128416-19-3
IUPAC Name [2-[[[[2-Hydroxy-3-sulfo-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]phenylmethyl]azo]-4-sulfobenzoato(6-)]-sodium cuprate(4-)
Color Index (C.I.) Name Reactive Blue 220
Common Synonyms Reactive Brilliant Blue BB, Remazol Brilliant Blue BB

Its structure aligns with the Color Index system, which categorizes dyes by application class and chromophoric groups. The "Reactive" prefix denotes its ability to form covalent bonds with substrates.

Chemical Classification within Formazan Class Dyes

This compound belongs to the formazan family, characterized by a nitrogen-rich backbone (-N=N-C(R)=N-NH-). Key structural and functional attributes include:

Formazan Core Features

  • Tautomerism : Exists in syn/anti conformations, enabling resonance stabilization.
  • Metal Complexation : Copper(II) ions coordinate with azo and sulfonic groups, enhancing lightfastness.
  • Reactive Groups : Vinyl sulfone and monochlorotriazine groups facilitate covalent bonding with cellulose hydroxyl groups.
Comparative Analysis with Other Formazan Dyes
Property This compound Conventional Formazan Dyes
Chromophore Tetrasulfonated azo-formazan Monoazo or disazo derivatives
Metal Ion Copper(II) Typically metal-free
Solubility (g/L, 50°C) 150 50–100
λmax (nm) 610–630 550–600
Application pH 10.5–11.5 8–10
Primary Use Textile dyeing Biological staining, sensors

This dye’s sulfonic acid groups enhance water solubility, while its copper complex ensures stability under alkaline dyeing conditions.

Industrial Significance in Textile Chemistry

This compound is pivotal in cellulose fiber dyeing, particularly for cotton and viscose, due to its operational versatility and fastness properties.

Key Industrial Applications

  • Exhaust Dyeing : High substantivity enables efficient uptake at 50–80°C with sodium carbonate as the alkali source.
  • Cold Pad-Batch Processing : Achieves 85–90% fixation within 24 hours at ambient temperatures.
  • Continuous Dyeing : Compatible with pad-dry-steam methods for large-scale production.
Fastness Performance
Fastness Type Rating (1–5) Test Standard
Light (Xenon arc) 5–6 ISO 105-B02
Wash (60°C) 4–5 ISO 105-C06
Perspiration (Acid) 4–5 ISO 105-E04
Rubbing (Dry/Wet) 4–5 / 3 ISO 105-X12

Data derived from industrial evaluations highlight its robustness in maintaining color integrity under stress.

Market Impact

  • Trichromatic Systems : Forms the blue component in triple-dye combinations, achieving uniform shades.
  • Sustainability : Low-salt formulations reduce wastewater conductivity by 30–40% compared to conventional dyes.

Properties

CAS No.

128416-19-3

Molecular Formula

C9H20N2

Origin of Product

United States

Preparation Methods

Primary Condensation Reactions

The synthesis of Reactive Blue 220 typically begins with primary condensation steps involving aromatic amines and cyanuric chloride. A patented method (CN107828240B) describes the reaction of Cyanuric Chloride with H acid (1-naphthol-8-amino-3,6-disulfonic acid) under controlled conditions . The process involves:

  • Mashing and Suspension Formation : Cyanuric Chloride is combined with trash ice, water, and dispersing agent NNO (sodium methylene bis-naphthalene sulfonate) to form a trimerization suspension.

  • Dropwise Addition of H Acid : H acid monosodium salt is dissolved in water, adjusted to pH 6–8 with liquid alkali, and gradually added to the suspension at temperatures below 5°C.

  • Termination Criteria : The reaction is monitored via high-performance liquid chromatography (HPLC) until free H acid content drops below 0.1%, ensuring complete condensation .

This step yields the first intermediate (a contracting liquid), which serves as the foundation for subsequent reactions.

Diazotization and Coupling Reactions

Following primary condensation, diazotization is performed to introduce reactive azo groups. In the same patent, amido-G-acid (2-amino-5-naphthol-7-sulfonic acid) is diazotized using sodium nitrite and hydrochloric acid at 0–5°C . Key parameters include:

  • Stoichiometry : 30.3 parts amido-G-acid, 11 parts concentrated HCl (30%), and 6.9 parts sodium nitrite.

  • Control Measures : Excess nitrous acid is neutralized with sulfamic acid to prevent side reactions.

The resulting diazonium salt is then coupled with the primary condensation product. Sodium bicarbonate maintains a pH of 6–8 during this step, facilitating the formation of a stable azo linkage. Completion is confirmed when diazonium salt residues are undetectable via H acid testing .

Secondary Condensation and Oxidation Complexation

Secondary condensation introduces sulfonic acid groups for enhanced solubility and reactivity. Metanilic acid (3-aminobenzenesulfonic acid) reacts with the coupled product at 40–60°C under pH 6–7 . The reaction is monitored by HPLC to ensure the absence of unreacted metanilic acid.

Subsequent oxidation complexation with cupric tetramminosulfate and hydrogen peroxide stabilizes the dye structure:

  • Conditions : pH 7.5–8.5, 40–45°C, 3–4 hours.

  • Stoichiometry : 1:1.05 molar ratio of cupric tetramminosulfate to hydrogen peroxide .

This step yields the final dark blue reactive dye magma, which undergoes purification to remove inorganic salts and byproducts.

Alternative Catalytic Condensation Methods

A separate patent (CN104559309A) outlines a three-step condensation approach using bromamine acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) and M acid (1-naphthol-3,6-disulfonic acid) . Key features include:

  • Catalysts : Copper sulfate pentahydrate and ferrous chloride accelerate condensation.

  • Stepwise Refinement : Primary, secondary, and ternary condensations are interspersed with purification stages to enhance yield (85–90%) and reduce impurities .

Purification and Stabilization

Post-synthesis purification is critical for industrial-grade Reactive Blue 220. Methods include:

  • Diaphragm Filtration : Sodium chloride is added to the magma to precipitate impurities, followed by filtration and dissolution in deionized water .

  • Activated Carbon Adsorption : Removes residual organic contaminants (30 parts activated carbon per 2800 parts slurry) .

  • Ultrafiltration and Ceramic Membranes : Eliminate inorganic salts and microorganisms, ensuring long-term storage stability (>6 months) .

Comparative Analysis of Preparation Methods

Parameter CN107828240B Method CN104559309A Method
Primary Reactants Cyanuric Chloride, H acidBromamine acid, M acid
Catalysts NoneCuSO₄·5H₂O, FeCl₂
Reaction Time 6–8 hours4–6 hours
Yield 78–82%85–90%
Environmental Impact Low wastewater generationReduced sewage discharge

Research Findings and Optimization

Recent studies highlight the following advancements:

  • Temperature Control : Maintaining temperatures below 5°C during diazotization minimizes side reactions, improving yield by 12–15% .

  • pH Management : Strict pH control (6–8) during coupling prevents hydrolysis of reactive groups, enhancing dye stability .

  • Catalyst Efficiency : Copper sulfate in CN104559309A reduces reaction time by 30% compared to non-catalytic methods .

Chemical Reactions Analysis

C.I. Reactive Blue 220 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, nitric acid, and other oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of different oxidized derivatives of the dye .

Scientific Research Applications

C.I. Reactive Blue 220 has a wide range of scientific research applications. In chemistry, it is used as a dye for various analytical techniques and as a staining agent in microscopy. In biology and medicine, it is used as a fluorescent probe for detecting biological structures and assessing biological functions. The compound is also used in the textile industry for dyeing and printing fabrics, as well as in the production of hair dyes, marking agents, inks, and color developers .

Mechanism of Action

The mechanism of action of C.I. Reactive Blue 220 involves its ability to form covalent bonds with the surface of fibers, resulting in strong dyeing properties. The molecular targets and pathways involved in its action include the interaction with specific functional groups on the fiber surface, leading to the formation of stable covalent bonds. This mechanism ensures the dye’s good fastness and durability on the dyed material .

Comparison with Similar Compounds

Key Comparative Findings

Structural and Functional Differences Reactive Blue 220 differs from Reactive Blue 217 (anthraquinone-based) in its copper-complexed azo structure, which enhances lightfastness but complicates wastewater treatment due to metal content . Reactive Blue 21 (anthraquinone) lacks a metal center, making it less stable under UV exposure but easier to degrade via oxidation .

Adsorption Kinetics and Surfactant Effects Studies on Reactive Blue 217 demonstrate that nonionic surfactants (e.g., S-5, HLB 16.3) reduce dye aggregation, slow adsorption, and improve color uniformity on fibers . Similar effects are hypothesized for Blue 220 but require validation.

Environmental Remediation

  • Reactive Blue 220 shows 54.2–96.8% bioremoval efficiency with Gonium sp. algae, outperforming many azo dyes in biodegradability . In contrast, Reactive Blue 19 requires energy-intensive electrochemical oxidation for ~90% decolorization .

Industrial Applications

  • Blue 220 is preferred in inkjet printing due to its chromatic stability, while Reactive Blue 19 dominates silk dyeing for its vibrant hue .

Biological Activity

C.I. Reactive Blue 220 (RB220) is a synthetic dye widely used in the textile industry, particularly for dyeing cotton and other cellulose fibers. Its biological activity has garnered attention due to its environmental implications and potential applications in bioremediation. This article reviews the biological activity of RB220, focusing on its biodegradation, toxicological effects, and the mechanisms involved in its removal from wastewater.

Chemical Structure and Properties

RB220 is characterized by its reactive groups that allow it to form covalent bonds with fiber molecules. Its molecular formula is C₁₈H₁₅ClN₄NaO₃S, and it contains azo and sulfonic acid functional groups, making it highly soluble in water. The structure facilitates its use in various applications but also contributes to its persistence in the environment.

Biodegradation

Numerous studies have investigated the biodegradation of RB220 using various biological agents. Key findings include:

  • Fungal Biodegradation : Research by Lentinus crinitus demonstrated that this fungus could effectively decolorize and degrade RB220 through enzymatic activity. The study reported a decolorization efficiency of over 90% under optimal conditions (pH 5.5, temperature 30°C) within 72 hours .
  • Microbial Bioremoval : Gonium sp., a type of green algae, was tested for its ability to remove RB220 from aqueous solutions. The study showed that Gonium sp. could achieve significant dye removal (up to 85%) at a pH of 7 within 48 hours, indicating its potential as a bioremediation agent .

Toxicological Effects

The toxicity of RB220 has been assessed through various bioassays:

  • Aquatic Toxicity : Studies indicate that RB220 exhibits acute toxicity to aquatic organisms such as Daphnia magna and fish species. The lethal concentration (LC50) values suggest that RB220 poses a significant risk to aquatic ecosystems when released into water bodies .
  • Cytotoxicity : In vitro studies have shown that RB220 can induce cytotoxic effects on mammalian cell lines, leading to reduced cell viability and increased oxidative stress markers. This highlights the need for effective treatment methods before discharge into natural waters .

Mechanisms of Biodegradation

The biodegradation of RB220 involves several mechanisms:

  • Enzymatic Action : Enzymes such as laccases and peroxidases produced by fungi play a crucial role in breaking down the dye's complex structure. These enzymes facilitate the oxidation of aromatic compounds, leading to the formation of less toxic byproducts.
  • Microbial Metabolism : Bacteria can utilize RB220 as a carbon source under anaerobic conditions, where they may act as electron acceptors during organic matter degradation. This process contributes to the reduction of dye concentration in wastewater .

Case Study 1: Fungal Treatment

A study conducted on the use of Lentinus crinitus for RB220 degradation reported:

ParameterValue
Initial Concentration100 mg/L
Final Concentration7 mg/L
Decolorization Rate92%
Time72 hours
Optimal pH5.5

This study underscores the potential of utilizing fungal strains for effective dye removal from textile effluents.

Case Study 2: Algal Bioremediation

Research on Gonium sp. revealed:

ParameterValue
Initial Concentration50 mg/L
Final Concentration7.5 mg/L
Removal Efficiency85%
Time48 hours
Optimal pH7

These results indicate that green algae can serve as an eco-friendly solution for dye removal.

Q & A

Q. What experimental methods are recommended for characterizing the spectral properties of C.I. Reactive Blue 220 in aqueous solutions?

  • Methodological Answer : Use UV-Vis spectroscopy to measure absorbance peaks (e.g., at 610–630 nm) under controlled pH and temperature. Calibrate instruments with standard solutions and account for interference from surfactants or salts by including control experiments without additives. Spectral shifts due to dye aggregation or surfactant interactions should be analyzed using Beer-Lambert law deviations .
  • Key Considerations : Document dye concentration, surfactant type (e.g., S-4), and ionic strength (e.g., NaCl concentration) to ensure reproducibility. Reference protocols from textile chemistry literature for dye-solvent preparation .

Q. How do pH and biomass concentration influence the bioremoval efficiency of this compound using microalgae?

  • Methodological Answer : Conduct batch experiments with Gonium sp. biomass at varying pH (6–9) and biomass concentrations (0.2–0.5 g/L). Measure dye removal via spectrophotometry after 24–48 hours. Optimal efficiency (≥84%) occurs at pH 8 and 0.53 g/L biomass. Use ANOVA to statistically validate trends and report removal rates as "% depletion" relative to initial dye concentration .
  • Key Considerations : Pre-equilibrate biomass in buffer solutions to avoid pH fluctuations. Include negative controls (dye without biomass) to distinguish adsorption from degradation .

Advanced Research Questions

Q. How can contradictory data on surfactant-dye interactions (e.g., aggregation vs. disaggregation) be resolved in studies of this compound?

  • Methodological Answer : Perform dynamic light scattering (DLS) and zeta potential measurements to assess dye-surfactant micelle formation. For example, nonionic surfactants like S-4 reduce dye aggregation by forming surfactant-dye complexes, counteracting NaCl-induced clustering. Replicate experiments across multiple surfactant concentrations (0–5 g/dm³) and validate with adsorption isotherm models (e.g., Langmuir vs. Freundlich) .
  • Key Considerations : Compare kinetic data (e.g., pseudo-first-order vs. second-order models) to identify dominant mechanisms. Address discrepancies by standardizing surfactant purity and dye batch sources .

Q. What advanced analytical techniques are suitable for elucidating the degradation pathways of this compound in bioremediation studies?

  • Methodological Answer : Combine HPLC-MS to identify intermediate metabolites and FTIR to track functional group changes. For microbial degradation, use 16S rRNA sequencing to correlate dye removal efficiency with microbial community shifts. For algal systems, measure chlorophyll content to assess biomass health during dye uptake .
  • Key Considerations : Spike samples with isotopically labeled dye (e.g., ¹⁴C-tagged) to distinguish biodegradation from adsorption. Include toxicity assays (e.g., Daphnia magna survival) to evaluate ecological impacts of degradation byproducts .

Q. How can adsorption kinetics of this compound on cellulose fibers be optimized for industrial wastewater treatment?

  • Methodological Answer : Design column studies with varying flow rates and fiber packing densities. Use pseudo-second-order kinetic models to predict saturation times. Optimize parameters via response surface methodology (RSM), focusing on variables like temperature (30–60°C) and ionic strength (0.1–1.0 M NaCl). Validate with breakthrough curve analysis .
  • Key Considerations : Pre-treat fibers with plasma or enzymatic methods to enhance surface porosity. Compare with alternative adsorbents (e.g., activated carbon) to benchmark efficiency .

Methodological Guidelines for Reproducibility

  • Data Reporting : Include raw spectral data, ANOVA tables, and RSM plots in supplementary materials. Follow IUPAC guidelines for dye purity and characterization .
  • Statistical Validation : Use tools like GraphPad Prism for error bar calculations and p-value adjustments (e.g., Bonferroni correction). Disclose sample sizes and exclusion criteria to mitigate bias .
  • Ethical Compliance : For studies involving biological agents, adhere to institutional biosafety protocols and declare conflicts of interest (e.g., surfactant supplier partnerships) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.